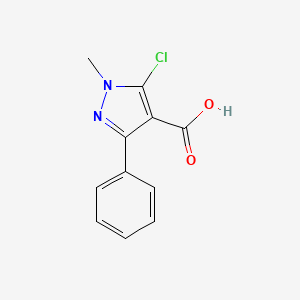
2-氯-4-(2,5-二甲基-1H-吡咯-1-基)苯酚
描述
2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol is an organic compound that features a chloro-substituted benzene ring and a pyrrole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both chloro and pyrrole groups in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
科学研究应用
2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.
Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
Target of Action
The primary targets of the compound “2-Chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol” are the DHFR (Dihydrofolate reductase) and Enoyl ACP reductase enzymes . These enzymes play crucial roles in the metabolic processes of cells. DHFR is involved in the folate pathway, which is essential for DNA synthesis and cell growth. Enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway.
Mode of Action
The compound interacts with its targets by binding to the active sites of the DHFR and Enoyl ACP reductase enzymes . This interaction inhibits the normal functioning of these enzymes, leading to disruption in the metabolic processes they are involved in.
Biochemical Pathways
The inhibition of DHFR and Enoyl ACP reductase enzymes affects the folate pathway and the fatty acid synthesis pathway respectively . The disruption in these pathways leads to downstream effects such as impaired DNA synthesis and cell growth, and altered fatty acid metabolism.
Result of Action
The compound’s action results in the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of diseases characterized by uncontrolled cell growth.
生化分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under various conditions, making it suitable for extended studies . Long-term exposure to the compound in in vitro studies has demonstrated sustained inhibitory effects on DHFR and enoyl ACP reductase, suggesting its potential for prolonged therapeutic use[2][2].
Transport and Distribution
The transport and distribution of 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in target tissues . This property enhances its efficacy as a therapeutic agent by ensuring adequate distribution to sites of infection .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with 2-chloro-4-nitrophenol under suitable conditions to form the desired product. The reaction typically requires a catalyst and may be carried out in an organic solvent such as dichloromethane or toluene. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Another approach involves the use of 2-chloro-4-bromophenol as a starting material, which undergoes a coupling reaction with 2,5-dimethylpyrrole in the presence of a palladium catalyst. This method is advantageous due to its high efficiency and selectivity.
Industrial Production Methods
For industrial-scale production, the synthesis of 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in large quantities with high purity.
化学反应分析
Types of Reactions
2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or primary amines.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of phenolic compounds or dechlorinated products.
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
相似化合物的比较
Similar Compounds
- 2-chloro-4-(1H-pyrrol-1-yl)benzenol
- 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde
- 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Uniqueness
2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol is unique due to the presence of both chloro and 2,5-dimethylpyrrole groups, which impart distinct chemical properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it a valuable compound for specific applications in medicinal chemistry and materials science.
属性
IUPAC Name |
2-chloro-4-(2,5-dimethylpyrrol-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8-3-4-9(2)14(8)10-5-6-12(15)11(13)7-10/h3-7,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGYSBSEOIJZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377494 | |
| Record name | 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647841-63-2 | |
| Record name | 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
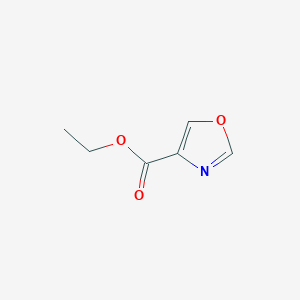
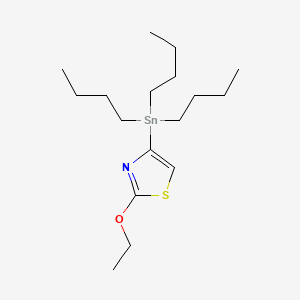
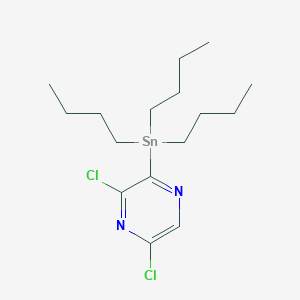
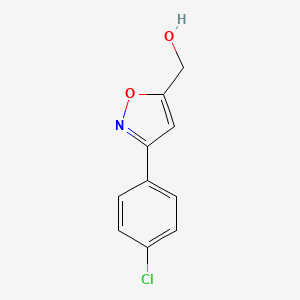
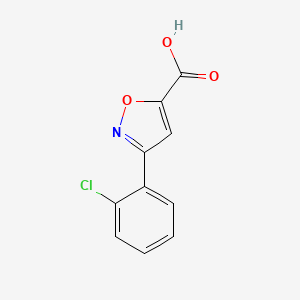


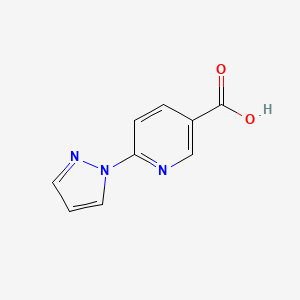
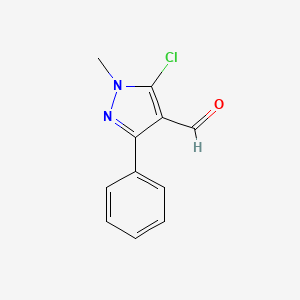
![2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde](/img/structure/B1350418.png)

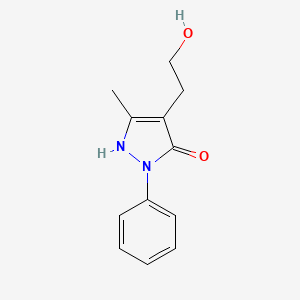
![[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B1350423.png)
